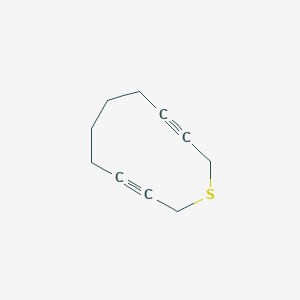
1-Thiacycloundeca-3,9-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thiacycloundeca-3,9-diyne is an organic compound characterized by the presence of a sulfur atom within an eleven-membered ring that also contains two triple bonds. This compound is part of the larger family of diynes, which are known for their unique chemical properties and reactivity due to the presence of two carbon-carbon triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Thiacycloundeca-3,9-diyne can be synthesized through various methods. One common approach involves the Glaser coupling reaction, which is an oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thiacycloundeca-3,9-diyne undergoes various chemical reactions, including:
Hydroelementation: Addition of elements like hydrogen, boron, or silicon across the triple bonds.
Oxidation: Conversion of the triple bonds to other functional groups using oxidizing agents.
Substitution: Replacement of hydrogen atoms with other substituents under specific conditions.
Common Reagents and Conditions:
Hydroelementation: Catalysts such as palladium or platinum are often used, along with reagents like hydrogen gas or organoboranes.
Oxidation: Reagents like tribromoisocyanuric acid or other halogenating agents are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Enynes and Dienes: Products of hydroelementation reactions.
Oxidized Derivatives: Products of oxidation reactions, which may include ketones or aldehydes.
Substituted Diynes: Products of substitution reactions.
Applications De Recherche Scientifique
1-Thiacycloundeca-3,9-diyne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Thiacycloundeca-3,9-diyne involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
1,3-Diynes: Compounds with two triple bonds separated by a single carbon atom.
Thiacycloundecynes: Compounds with a sulfur atom in an eleven-membered ring but with different positions of triple bonds.
Uniqueness: 1-Thiacycloundeca-3,9-diyne is unique due to its specific ring structure and the positioning of the triple bonds. This configuration imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
115227-75-3 |
|---|---|
Formule moléculaire |
C10H12S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
1-thiacycloundeca-3,9-diyne |
InChI |
InChI=1S/C10H12S/c1-2-4-6-8-10-11-9-7-5-3-1/h1-4,9-10H2 |
Clé InChI |
NLZCDNIYWVWIBV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CCSCC#CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
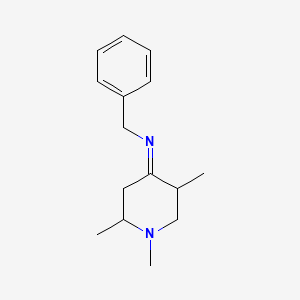
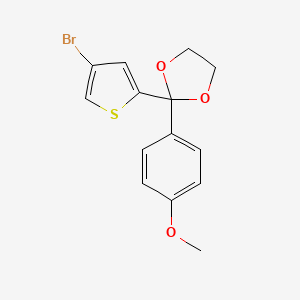


![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
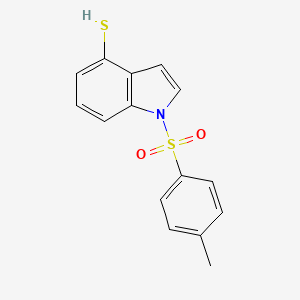
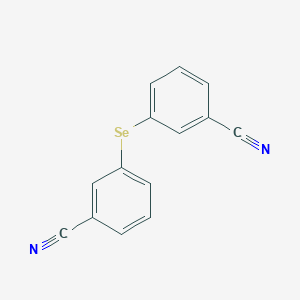
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

